molecular formula C19H14ClN3O3 B14169983 2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione CAS No. 865412-36-8

2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14169983
CAS No.: 865412-36-8
M. Wt: 367.8 g/mol
InChI Key: JVLXURDMZVFZPN-UHFFFAOYSA-N
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Description

2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, an oxadiazole ring, and an isoindole-dione moiety, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions. The isoindole-dione moiety is often synthesized through condensation reactions involving phthalic anhydride and primary amines. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. .

Scientific Research Applications

2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. These interactions are facilitated by the compound’s structural features, such as the oxadiazole ring and chlorophenyl group, which allow for specific binding to target molecules .

Comparison with Similar Compounds

Similar compounds to 2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione include:

Properties

CAS No.

865412-36-8

Molecular Formula

C19H14ClN3O3

Molecular Weight

367.8 g/mol

IUPAC Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]isoindole-1,3-dione

InChI

InChI=1S/C19H14ClN3O3/c20-13-9-7-12(8-10-13)17-21-16(26-22-17)6-3-11-23-18(24)14-4-1-2-5-15(14)19(23)25/h1-2,4-5,7-10H,3,6,11H2

InChI Key

JVLXURDMZVFZPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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